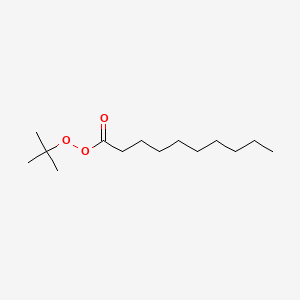
Dechloro perphenazine
Overview
Description
Dechloro perphenazine is a dechlorinated analogue of Perphenazine . It is a phenothiazine derivative with actions and uses similar to those of chlorpromazine . It is used to treat the symptoms of schizophrenia as well as nausea and vomiting .
Molecular Structure Analysis
Dechloro perphenazine has a molecular formula of C21H27N3OS . The average mass is 369.524 Da and the monoisotopic mass is 369.187469 Da . The structure of Dechloro perphenazine is similar to that of Perphenazine .Physical And Chemical Properties Analysis
Dechloro perphenazine has a molecular formula of C21H27N3OS . The average mass is 369.524 Da and the monoisotopic mass is 369.187469 Da .Scientific Research Applications
Medicine: Antipsychotic Treatment
Dechloro perphenazine: is a derivative of the phenothiazine class of antipsychotic medications. It’s primarily used in the treatment of schizophrenia and other psychotic disorders. Its mechanism involves dopamine receptor antagonism, which helps in managing symptoms like hallucinations, delusions, and agitation .
Analytical Chemistry: Chemiluminescence Sensors
In analytical chemistry, Dechloro perphenazine can be utilized in the development of chemiluminescence sensors. These sensors are designed to detect specific substances by producing a light signal upon chemical reaction, offering a sensitive method for analysis .
Materials Science: Nanoparticle Synthesis
Dechloro perphenazine: may be involved in the synthesis of nanoparticles within materials science. These nanoparticles can have various applications, including drug delivery systems and the creation of new materials with unique properties .
Pharmacology: Drug Interaction Studies
In pharmacology, Dechloro perphenazine is studied for its interactions with other drugs. Understanding these interactions is crucial for developing safer medication regimens and for predicting potential side effects or efficacy issues .
Biochemistry: Enzyme Inhibition
Dechloro perphenazine: could serve as an inhibitor in biochemical assays to study enzyme activity. By inhibiting specific enzymes, researchers can better understand metabolic pathways and the role of these enzymes in various diseases .
Agriculture: Pest Management
In agriculture, compounds similar to Dechloro perphenazine could be modified to create nanopesticides. These advanced formulations can improve the delivery and efficacy of pest control substances, reducing the environmental impact and enhancing crop protection .
Mechanism of Action
Target of Action
Dechloro perphenazine is the dechlorinated analogue of Perphenazine . It primarily targets the D2 dopamine receptors and the α-adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmission in the brain.
Mode of Action
Dechloro perphenazine acts as an antagonist at its primary targets. It binds to the dopamine D1 and D2 receptors , inhibiting their activity . This blockage of dopamine receptors is predominantly responsible for its anti-emetic effect, which is achieved through the inhibition of dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting centre . Dechloro perphenazine also binds to the alpha-adrenergic receptor .
Pharmacokinetics
Its parent compound, perphenazine, is known to be extensively metabolized in the liver via sulfoxidation, hydroxylation, dealkylation, and glucuronidation . The metabolites are primarily excreted in the urine. Genetic polymorphisms in the CYP2D6 enzyme can affect the metabolism of Perphenazine, leading to variations in plasma concentrations among individuals . It is plausible that Dechloro perphenazine may have similar ADME properties.
Result of Action
The antagonistic action of Dechloro perphenazine on dopamine and α-adrenergic receptors can result in a variety of molecular and cellular effects. For instance, the inhibition of dopamine D2 receptors can help manage symptoms of psychotic disorders . Additionally, the blockage of dopamine receptors in the chemoreceptor trigger zone and vomiting centre can control severe nausea and vomiting .
Action Environment
The action, efficacy, and stability of Dechloro perphenazine can be influenced by various environmental factors. These may include the individual’s genetic makeup, such as polymorphisms in the CYP2D6 enzyme that can affect drug metabolism . Other factors like diet, age, sex, and concomitant medications can also impact the drug’s action and efficacy.
Safety and Hazards
properties
IUPAC Name |
2-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-17-16-23-14-12-22(13-15-23)10-5-11-24-18-6-1-3-8-20(18)26-21-9-4-2-7-19(21)24/h1-4,6-9,25H,5,10-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUZVPIJXZDXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dechloro perphenazine | |
CAS RN |
3533-97-9 | |
| Record name | Dechloro perphenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003533979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DECHLORO PERPHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725URK91YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















